Potassium oxide (K2O)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium oxide is a metal oxide with formula K2O. It is a potassium salt and a metal oxide.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizers:

K₂O is primarily recognized for its role in fertilizers, where it is often used to express the potassium content. The N-P-K ratio (Nitrogen-Phosphorus-Potassium) on fertilizer packaging typically includes K₂O as a standard measure, allowing farmers to understand the potassium supply for crops. Potassium is essential for plant growth, influencing processes such as photosynthesis, enzyme activation, and nutrient transport.

| Fertilizer Type | K₂O Content (%) | Application Rate (kg/ha) |

|---|---|---|

| Potassium Chloride | 60-62 | 100-300 |

| Potassium Sulfate | 50-52 | 100-200 |

| K₂O Specialty Fertilizer | 5-15 | Variable |

A study highlighted the use of K₂O in integrated nutrient management for crops in Vietnam, showing significant improvements in crop yields when K₂O was included in fertilization strategies .

Industrial Applications

Glass and Ceramics:

K₂O serves as a flux in glassmaking, lowering the melting point of silica and improving the glass's durability. Its presence enhances the mechanical strength and thermal shock resistance of glass products. In ceramics, K₂O contributes to the formation of glassy phases, improving color and texture.

Construction Materials:

In cement production, K₂O is included as a mineral admixture to enhance resistance against sulfate attacks and improve the overall durability of concrete. Research indicates that incorporating K₂O can significantly increase the longevity of concrete structures exposed to aggressive environments .

Chemical Synthesis

K₂O is utilized in various chemical reactions as a basic oxide. It reacts with water to form potassium hydroxide (KOH), which is crucial for many chemical processes:

Advanced Technology Applications

Electronics and Fuel Cells:

In advanced materials science, K₂O is explored for its potential use in solid oxide fuel cells (SOFCs) due to its ionic conductivity properties. It can be part of perovskite structured oxides that serve as cathodes in these energy systems .

Case Studies

-

Integrated Nutrient Management :

A study conducted on smallholder farms in Vietnam demonstrated that applying K₂O significantly improved soil fertility and crop yields. The research indicated that balanced fertilization including K₂O led to a net positive nutrient balance over time . -

Concrete Durability Enhancement :

Research on the use of mineral admixtures, including K₂O, showed enhanced resistance to sulfate attacks in concrete mixtures. The findings suggest that K₂O contributes positively to the structural integrity of concrete exposed to harsh conditions .

Analyse Chemischer Reaktionen

Reaction with Water

K₂O reacts violently with water to form potassium hydroxide (KOH), a strongly alkaline solution 2 7 .

Equation :

K2O+H2O→2KOH

-

Mechanism : The oxide ion (O²⁻) acts as a Brønsted base, accepting protons from water to produce hydroxide ions (OH⁻) :

O2−+H2O→2OH− -

Industrial Relevance : This reaction underpins K₂O’s use in fertilizers, where its high potassium content (83% by weight) is critical .

Reaction with Acids

K₂O neutralizes acids to form salts and water. For example, with hydrochloric acid (HCl):

Equation :

K2O+2HCl→2KCl+H2O

-

Key Insight : K₂O behaves as a basic oxide, reacting exothermically with acids to produce stable salts like KCl .

Reaction with Carbon Dioxide

K₂O absorbs CO₂ to form potassium carbonate (K₂CO₃):

Equation :

K2O+CO2→K2CO3

Direct Oxidation of Potassium

Potassium reacts with oxygen to form potassium peroxide (K₂O₂), which is reduced to K₂O by excess potassium 6:

Equations :

4K+O2→2K2O2

K2O2+2K→2K2O

Thermal Decomposition of Potassium Nitrate

Heating potassium nitrate (KNO₃) with metallic potassium yields K₂O and nitrogen gas :

Equation :

2KNO3+10K→6K2O+N2↑

Dehydration of Potassium Hydroxide

K₂O forms when molten potassium reacts with KOH, releasing hydrogen gas :

Equation :

2KOH+2K→2K2O+H2↑

Thermal Stability and Phase Transitions

-

Crystal Structure : Adopts an anti-fluorite lattice (O²⁻ ions in a cubic close-packed arrangement with K⁺ in tetrahedral sites) .

-

Phase Changes : At 500°C, K₂O₂ decomposes into K₂O and oxygen :

2K2O2→2K2O+O2↑

Comparative Reactivity in Industrial Contexts

Reaction Kinetics and Thermodynamics

-

Hydration Energy : The reaction of K₂O with water releases significant heat due to high lattice energy (83.62 J/mol·K) .

-

Thermal Decomposition : Above 1,100 K, K₂O undergoes structural transitions, leading to melting at 1,850 K .

Spectroscopic Analysis

Eigenschaften

CAS-Nummer |

12136-45-7 |

|---|---|

Molekularformel |

K2O |

Molekulargewicht |

94.196 g/mol |

IUPAC-Name |

dipotassium;oxygen(2-) |

InChI |

InChI=1S/2K.O/q2*+1;-2 |

InChI-Schlüssel |

CHWRSCGUEQEHOH-UHFFFAOYSA-N |

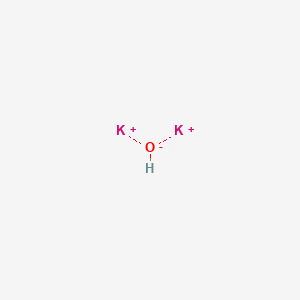

SMILES |

[OH-].[K+].[K+] |

Kanonische SMILES |

[O-2].[K+].[K+] |

Dichte |

2.3 g/cm³ |

Key on ui other cas no. |

12136-45-7 12401-70-6 |

Physikalische Beschreibung |

Potassium monoxide appears as a white-colored crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. DryPowder; OtherSolid; PelletsLargeCrystals GREY HYGROSCOPIC CRYSTALLINE POWDER. |

Piktogramme |

Corrosive |

Löslichkeit |

Solubility in water: reaction |

Synonyme |

potassium oxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.